molecular formula C10H13NO3S B1295087 4-(Phenylsulfonyl)morpholine CAS No. 5033-21-6

4-(Phenylsulfonyl)morpholine

Cat. No.: B1295087
CAS No.: 5033-21-6
M. Wt: 227.28 g/mol
InChI Key: LRXKXDGJVHZGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylsulfonyl)morpholine is an organic compound with the molecular formula C10H13NO3S It is a morpholine derivative where the morpholine ring is substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Phenylsulfonyl)morpholine can be synthesized through the sulfonylation of morpholine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylsulfonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)morpholine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets specific proteins and enzymes involved in cell cycle regulation and apoptosis.

    Pathways Involved: It induces endoplasmic reticulum stress, leading to the activation of the unfolded protein response, p53 pathway, G2/M checkpoint, and E2F targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylsulfonyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce multiple tumor-suppressive pathways makes it a promising candidate for anticancer drug development .

Biological Activity

4-(Phenylsulfonyl)morpholine is a compound belonging to the sulfonamide class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H11_{11}N1_{1}O3_{3}S
  • Molecular Weight : 229.26 g/mol

The compound features a morpholine ring substituted with a phenylsulfonyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against multidrug-resistant (MDR) bacterial strains, showing promising results:

  • Minimum Inhibitory Concentrations (MICs) : The compound was found to have effective MIC values against various MDR isolates, particularly Gram-positive bacteria .
  • Mechanism of Action : It is believed that the sulfonamide moiety interferes with bacterial folic acid synthesis, similar to other sulfonamides.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death .

Case Studies

  • Study on MDR Bacteria :
    A recent study evaluated the effectiveness of this compound against MDR bacterial isolates from clinical samples. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential use as an antibiotic agent .
  • Cancer Cell Line Testing :
    In vitro testing on human cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups. The study highlighted its potential role in cancer therapy, particularly in resistant cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(phenylsulfonyl)morpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonylation of morpholine derivatives using phenylsulfonyl chlorides under basic conditions. For example, sodium hydroxide can act as a catalyst for nucleophilic substitution reactions. Optimization includes controlling temperature (e.g., 0–60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the morpholine and phenylsulfonyl groups. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and morpholine ring vibrations. High-pressure Raman spectroscopy can further elucidate conformational stability under varying conditions .

Q. How does this compound interact with biological targets, and what in vitro assays are suitable for initial activity screening?

  • Methodological Answer : The compound’s sulfonyl group may enhance binding to enzymes or receptors via hydrogen bonding. In vitro assays include:

  • Receptor binding studies : Radioligand displacement assays to measure affinity for targets like GPCRs.
  • Enzyme inhibition assays : Fluorescence-based monitoring of activity against proteases or kinases.
  • Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution, predicting reactive sites (e.g., sulfonyl oxygen lone pairs). Molecular docking simulations model interactions with biological targets, guiding structure-activity relationship (SAR) studies. Solvent effects and transition states for sulfonylation reactions can also be modeled .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To reconcile:

  • Standardize protocols : Use consistent cell lines, buffer systems, and controls.
  • Dose-response validation : Confirm activity across multiple concentrations.
  • Orthogonal assays : Cross-validate results using SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) .

Q. What experimental approaches are used to study phase transitions and conformational changes in this compound under varying pressure conditions?

  • Methodological Answer : High-pressure Raman and IR spectroscopies (0–3.5 GPa) track vibrational mode shifts (e.g., C-H stretching at ~3000 cm⁻¹) to detect phase transitions. Discontinuities in dω/dp (pressure-dependent frequency shifts) indicate conformational rearrangements. Complementary X-ray diffraction under pressure validates crystalline structure changes .

Q. How do structural modifications at the phenylsulfonyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Substituent position (e.g., bromine at 2- vs. 4-position) alters lipophilicity and metabolic stability. Comparative studies using analogs with halogens or electron-withdrawing groups (e.g., -CF₃) assess effects on solubility (logP) and cytochrome P450 metabolism. In vivo PK/PD modeling links structural changes to bioavailability .

Q. Notes

  • Advanced Methodologies : Emphasis on interdisciplinary approaches (e.g., computational + experimental) to address research gaps.
  • Safety : Refer to SDS for handling guidelines (e.g., H302/H311 hazards) .

Properties

IUPAC Name

4-(benzenesulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXKXDGJVHZGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198343
Record name Morpholine, 4-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5033-21-6
Record name 4-(Phenylsulfonyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5033-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5033-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenylsulfonyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(Phenylsulfonyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(Phenylsulfonyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(Phenylsulfonyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(Phenylsulfonyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(Phenylsulfonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.